molecular formula C7H9BrN2O2 B14048082 Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate

Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate

Cat. No.: B14048082
M. Wt: 233.06 g/mol
InChI Key: MNBMFNMAQTZADS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a suitable chalcone with hydrazine derivatives under reflux conditions in ethanol, often in the presence of a catalyst such as glacial acetic acid . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of the bromine atom and ester group.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3

InChI Key

MNBMFNMAQTZADS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)Br)C

Origin of Product

United States

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